Technical Monograph: 1-(4-Chloro-2-hydroxyphenyl)propan-1-one
Technical Monograph: 1-(4-Chloro-2-hydroxyphenyl)propan-1-one
This technical guide provides an in-depth analysis of 1-(4-Chloro-2-hydroxyphenyl)propan-1-one (CAS 1127-97-5), a critical intermediate in the synthesis of bioactive heterocycles, particularly chalcones and flavones.
CAS Registry Number: 1127-97-5 Synonyms: 4'-Chloro-2'-hydroxypropiophenone; 5-Chloro-2-propionylphenol Molecular Formula: C₉H₉ClO₂ Molecular Weight: 184.62 g/mol [1]
Executive Summary
1-(4-Chloro-2-hydroxyphenyl)propan-1-one is a substituted propiophenone characterized by an intramolecular hydrogen bond between the carbonyl oxygen and the ortho-hydroxyl group. This structural feature significantly influences its reactivity, making it a privileged scaffold for the synthesis of chalcones (via Claisen-Schmidt condensation) and chromones/flavones (via oxidative cyclization). Its derivatives exhibit potent antifungal, anti-inflammatory, and kinase-inhibitory profiles.
Chemical Identity & Physiochemical Profile
The compound exists as a crystalline solid.[2][3] The ortho-hydroxyl group lowers the pKa and enhances lipophilicity through internal hydrogen bonding, a critical factor for membrane permeability in drug design.
| Property | Value | Note |
| CAS Number | 1127-97-5 | Verified Identifier |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 49–51 °C | Sharp melting range indicates purity |
| Boiling Point | ~125 °C at 12 mmHg | High boiling point due to polarity |
| Solubility | Soluble in EtOH, DCM, Toluene | Poorly soluble in water |
| pKa | ~7.5 (Phenolic OH) | Acidity enhanced by para-Cl electron withdrawal |
Synthetic Pathways & Mechanistic Insight
The industrial standard for synthesizing 1-(4-Chloro-2-hydroxyphenyl)propan-1-one is the Fries Rearrangement of 3-chlorophenyl propionate. This route is preferred over direct Friedel-Crafts acylation of 3-chlorophenol due to superior regioselectivity.
Mechanistic Pathway
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Esterification: 3-Chlorophenol reacts with propionyl chloride to form 3-chlorophenyl propionate.
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Fries Rearrangement: Under Lewis acid catalysis (AlCl₃), the propionyl group migrates.
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Regioselectivity: The migration occurs preferentially at the position ortho to the hydroxyl group and para to the chlorine atom (Position 6 of the original phenol), yielding the 4-chloro-2-hydroxy isomer.
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Thermodynamics: The formation of a stable 6-membered chelate ring between the carbonyl and the hydroxyl group drives the reaction toward the ortho-acylated product.
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Figure 1: Synthetic pathway via Fries Rearrangement. The chelation effect stabilizes the ortho-isomer.
Experimental Protocol (Senior Scientist Validation)
This protocol is designed for a 50g scale, emphasizing safety and yield optimization.
Phase 1: Esterification
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Reagents: 3-Chlorophenol (1.0 eq), Propionyl Chloride (1.1 eq), Pyridine (cat.), Toluene (Solvent).
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Procedure:
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Charge 3-chlorophenol and toluene into a reactor.
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Add propionyl chloride dropwise at 0–5 °C (Exothermic control is critical to prevent polymerization).
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Reflux for 3 hours until HCl evolution ceases.
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Wash organic layer with dilute NaOH (removes unreacted phenol) and water.
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Concentrate to obtain crude 3-chlorophenyl propionate (Oil).
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Phase 2: Fries Rearrangement
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Reagents: 3-Chlorophenyl propionate (from Phase 1), Aluminum Chloride (AlCl₃, 1.2 eq).
-
Procedure:
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Critical Step: Mix the ester and AlCl₃ neat (solvent-free) or in high-boiling solvent (e.g., chlorobenzene).
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Heat slowly to 140–150 °C .
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Scientist Note: Evolution of HCl gas will be vigorous. Ensure efficient scrubbing.
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-
Hold temperature for 2 hours. The reaction mass will thicken and darken (formation of aluminum complex).
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Quench: Cool to 60 °C and pour slowly into ice-cold dilute HCl. This hydrolyzes the aluminum complex.
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Isolation: Extract with Dichloromethane (DCM). Wash with water.
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Purification: Recrystallize from Ethanol/Water (80:20).
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Yield: Expected 65–75%.
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Pharmaceutical & Industrial Applications
This compound acts as a "divergent node" in organic synthesis.
Claisen-Schmidt Condensation (Chalcone Synthesis)
Reacting the target with substituted benzaldehydes yields chalcones .
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Mechanism: Base-catalyzed aldol condensation followed by dehydration.
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Utility: The resulting 4-chloro-2'-hydroxychalcones are potent antimicrobial agents (specifically against MRSA) and tubulin polymerization inhibitors .
Oxidative Cyclization (Flavone Synthesis)
Treatment of the chalcone with DMSO/I₂ or DDQ yields flavones .
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Utility: 7-chloroflavone derivatives are explored as aromatase inhibitors for breast cancer therapy.
Figure 2: Downstream synthesis of bioactive heterocycles from the core scaffold.
Analytical Characterization
To validate the synthesis, the following spectral signatures must be confirmed:
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¹H NMR (CDCl₃, 400 MHz):
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δ 12.5 ppm (s, 1H): Chelated Phenolic –OH (Downfield shift due to H-bonding).
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δ 7.7 ppm (d, 1H): Aromatic proton at C6 (adjacent to ketone).
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δ 2.9 ppm (q, 2H): Methylene protons of the propionyl group.
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δ 1.2 ppm (t, 3H): Methyl protons.
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IR Spectroscopy:
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1630–1640 cm⁻¹: Carbonyl (C=O) stretching (Shifted lower due to conjugation and H-bonding).
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3000–3300 cm⁻¹: Broad –OH stretch (often weak due to chelation).
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Safety & Handling
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Hazards: Causes skin irritation (H315) and serious eye irritation (H319).
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Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the phenolic ring.
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Disposal: Incineration with scrubber for chlorinated waste.
References
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ChemicalBook. (n.d.). 1-(4-CHLORO-2-HYDROXYPHENYL)PROPAN-1-ONE Properties and Synthesis. Retrieved from
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PubChem. (2025).[4][5][6] Compound Summary for CAS 1127-97-5. National Center for Biotechnology Information. Retrieved from [4][5][7][8]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Standard reference for Fries Rearrangement protocols).
-
ResearchGate. (2016). Synthesis of novel 3-substituted-1-(2'-hydroxyphenyl)propan-1-ones. Retrieved from
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- 8. 2-Chloro-1-(4-hydroxyphenyl)propan-1-one | C9H9ClO2 | CID 13025502 - PubChem [pubchem.ncbi.nlm.nih.gov]
